

What are the properties of 2-(Bromomethyl)-6-chloropyridine?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Bromomethyl)-6-chloropyridine**

Cat. No.: **B1289092**

[Get Quote](#)

An In-depth Technical Guide to the Properties and Applications of **2-(Bromomethyl)-6-chloropyridine**

Abstract

2-(Bromomethyl)-6-chloropyridine is a halogenated pyridine derivative that serves as a critical and versatile building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive bromomethyl group and a chlorinated pyridine core, allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, characteristic reactivity, and spectroscopic profile. Furthermore, it explores its applications in the development of novel therapeutic agents and functional materials, while also outlining essential safety and handling protocols for its use in a research and development setting.

Introduction: The Strategic Value of Substituted Pyridines

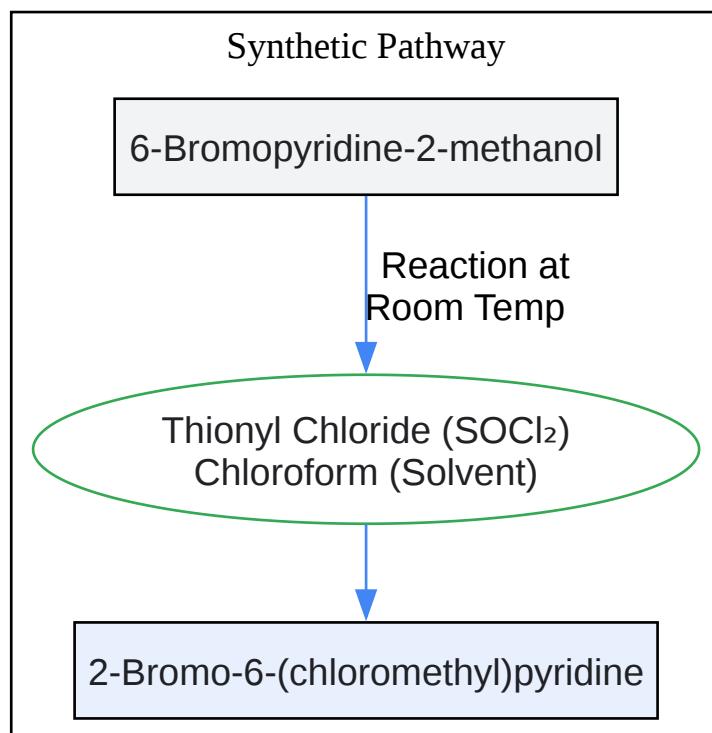
The pyridine scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with significant biological activity, such as vitamins B3 and B6.^[1] The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacological profile. **2-(Bromomethyl)-6-chloropyridine** emerges as a particularly useful

intermediate due to its distinct reactive centers. The bromomethyl group acts as a potent electrophile for introducing the pyridyl moiety via nucleophilic substitution, while the chlorine atom can be replaced through various cross-coupling reactions. This orthogonal reactivity is highly sought after in the construction of compound libraries for high-throughput screening and in the rational design of targeted therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and material science. The key properties of **2-(Bromomethyl)-6-chloropyridine** are summarized below.

Property	Value	Reference(s)
CAS Number	63763-79-1	[2] [3]
Molecular Formula	C ₆ H ₅ BrCIN	[2] [3]
Molecular Weight	206.47 g/mol	[2]
Appearance	Solid (form may vary)	N/A
SMILES	C1=CC=CC(CBr)=N1	[2]
Storage	Keep in dark place, inert atmosphere, store in freezer, under -20°C	[2]


Synthesis and Manufacturing

The efficient synthesis of **2-(Bromomethyl)-6-chloropyridine** is crucial for its availability in research and development. The most common laboratory-scale synthesis involves the chlorination of the corresponding alcohol precursor.

Primary Synthetic Pathway: Chlorination of (6-Bromopyridin-2-yl)methanol

A robust and high-yielding method involves the reaction of 6-Bromopyridine-2-methanol with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent.[\[4\]](#) The hydroxyl

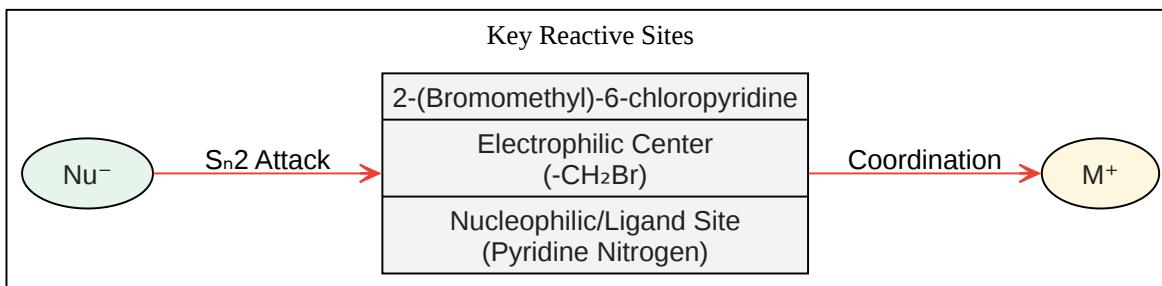
group is converted into a good leaving group, which is then displaced by a chloride ion.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(Bromomethyl)-6-chloropyridine**.

Detailed Experimental Protocol

This protocol is adapted from established chemical literature and should only be performed by trained professionals in a suitable laboratory environment.[4]


- Reaction Setup: Dissolve 6-Bromopyridine-2-methanol (e.g., 5.00 g, 25.5 mmol) in chloroform (30 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Addition of Reagent: Slowly add thionyl chloride (2.8 mL, 38.3 mmol) to the solution at room temperature. The addition should be performed cautiously, as the reaction can be exothermic.

- Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, concentrate the reaction solution under reduced pressure to remove excess solvent and thionyl chloride.
- Neutralization and Isolation: Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate. This will cause the product to precipitate.
- Purification: Collect the precipitate by filtration, wash it with water, and dry it under vacuum to yield the final product, 2-bromo-6-(chloromethyl)pyridine, typically as a white solid.[4]

Chemical Reactivity and Handling

The reactivity of **2-(Bromomethyl)-6-chloropyridine** is dominated by the electrophilic nature of the bromomethyl group.

- Nucleophilic Substitution: The C-Br bond in the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions), making it an excellent alkylating agent for introducing the 6-chloropyridin-2-yl)methyl moiety.
- Ligand Formation: The pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with various metal ions. This property is exploited in the synthesis of metal complexes for catalysis and materials science.[5]
- Stability and Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2] It is incompatible with strong oxidizing agents.[6]

[Click to download full resolution via product page](#)

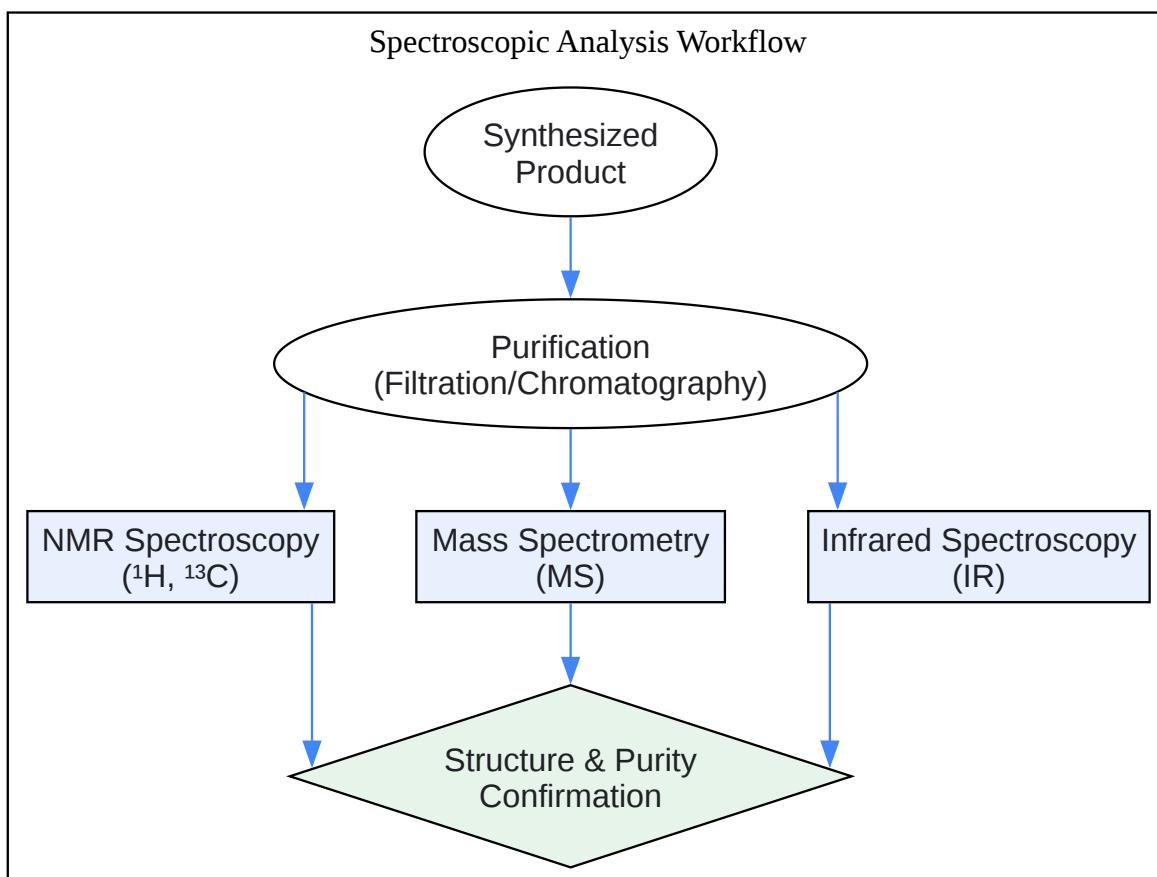
Caption: Reactivity profile of **2-(Bromomethyl)-6-chloropyridine**.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific experimental data for this exact compound is not publicly available, a reliable profile can be predicted based on its structure and data from closely related analogues.[\[7\]](#)[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring, likely exhibiting complex splitting patterns (doublet of doublets or triplets). A characteristic singlet would appear further downfield (approx. 4.5-4.8 ppm) corresponding to the two protons of the bromomethyl (-CH₂Br) group.
- ¹³C NMR: The carbon NMR spectrum should display five signals for the pyridine ring carbons, with the carbon attached to the chlorine (C-6) and the carbon bearing the bromomethyl group (C-2) being significantly deshielded. The signal for the bromomethyl carbon would appear in the aliphatic region (approx. 30-35 ppm).


Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine

(^{79}Br and ^{81}Br in ~1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in ~3:1 ratio), which is a definitive signature for this molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include C-H stretching for the aromatic ring (~3050-3100 cm^{-1}), C=C and C=N stretching vibrations for the pyridine ring (~1450-1580 cm^{-1}), and C-Br stretching (~650-750 cm^{-1}).

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization.

Applications in Research and Development

2-(Bromomethyl)-6-chloropyridine is not an end-product but a high-value intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules.

- Medicinal Chemistry: It is a key building block for synthesizing novel heterocyclic compounds. The (6-chloropyridin-2-yl)methyl fragment can be introduced into a lead molecule to modulate properties like solubility, metabolic stability, and target binding affinity. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction in many enzyme-inhibitor complexes.
- Ligand Synthesis: The compound is used to create bespoke ligands for transition metal catalysis. The ability to further functionalize the ligand at the chloro position allows for the creation of tunable catalysts for reactions like Suzuki or Buchwald-Hartwig cross-couplings. [\[9\]](#)[\[10\]](#)
- Materials Science: It can be used to synthesize functional monomers for polymerization or to modify surfaces, imparting specific chemical or physical properties. For example, related compounds are used to immobilize biomimetic metal ion chelates onto heterogeneous supports.[\[9\]](#)[\[10\]](#)

Safety and Toxicology

As a reactive alkylating agent, **2-(Bromomethyl)-6-chloropyridine** must be handled with appropriate precautions.

Hazard Information	Details	Reference(s)
GHS Pictogram(s)	Danger	[2]
Hazard Statement(s)	H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.	[2]
Precautionary Statement(s)	P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor.	[2]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)
- Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[\[6\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[11\]](#) Avoid breathing dust or vapors. Wash hands thoroughly after handling.[\[6\]](#)

First Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[12\]](#)

- Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek immediate medical attention.[13]
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]

Conclusion

2-(Bromomethyl)-6-chloropyridine is a cornerstone intermediate for synthetic chemists, offering a reliable and versatile platform for molecular construction. Its well-defined reactivity allows for its strategic incorporation into a vast array of target molecules, from potential drug candidates to advanced materials. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential while ensuring laboratory safety. As the demand for novel and complex chemical entities continues to grow, the importance of such foundational building blocks in driving innovation in science and industry cannot be overstated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 63763-79-1|2-(Bromomethyl)-6-chloropyridine|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE | 727356-19-6 [amp.chemicalbook.com]
- 5. 2-(bromomethyl)-6-chloropyridine | 63763-79-1 | NCA76379 [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [What are the properties of 2-(Bromomethyl)-6-chloropyridine?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289092#what-are-the-properties-of-2-bromomethyl-6-chloropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com